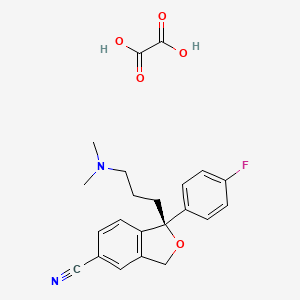

Escitalopram Oxalate

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2002 and has 3 approved and 4 investigational indications. This drug has a black box warning from the FDA.

Escitalopram, the S-enantiomer of citalopram, belongs to a class of antidepressant agents known as selective serotonin-reuptake inhibitors (SSRIs). Despite distinct structural differences between compounds in this class, SSRIs possess similar pharmacological activity. As with other antidepressant agents, several weeks of therapy may be required before a clinical effect is seen. SSRIs are potent inhibitors of neuronal serotonin reuptake. They have little to no effect on norepinephrine or dopamine reuptake and do not antagonize α - or β -adrenergic, dopamine D2 or histamine H1 receptors. During acute use, SSRIs block serotonin reuptake and increase serotonin stimulation of somatodendritic 5-HT1A and terminal autoreceptors. Chronic use leads to desensitization of somatodendritic 5-HT1A and terminal autoreceptors. The overall clinical effect of increased mood and decreased anxiety is thought to be due to adaptive changes in neuronal function that leads to enhanced serotonergic neurotransmission. Side effects include dry mouth, nausea, dizziness, drowsiness, sexual dysfunction and headache. Side effects generally occur within the first two weeks of therapy and are usually less severe and frequent than those observed with tricyclic antidepressants. Escitalopram may be used to treat major depressive disorder (MDD) and generalized anxiety disorder (GAD). Escitalopram is a furancarbonitrile that is one of the Serotonin uptake inhibitors used as an antidepressant. The drug is also effective in reducing ethanol uptake in alcoholics and is used in depressed patients who also suffer from tardive dyskinesia in preference to tricyclic antidepressants, which aggravate this condition; Escitalopram (Cipralex) is a medication developed by the Danish pharmaceutical company Lundbeck, that acts as a selective serotonin reuptake inhibitor (SSRI). It is typically used as an antidepressant to treat depression associated with mood disorders, although it also may be used in the treatment of body dysmorphic disorder and anxiety, including OCD. In the United States, the drug is marketed under the name Lexapro by Forest Laboratories, Inc; Escitalopram is a medication that acts as a selective serotonin reuptake inhibitor (SSRI). It is typically used as an antidepressant to treat depression associated with mood disorders, although it also may be used in the treatment of body dysmorphic disorder and anxiety, including OCD; Discontinuation from antidepressants, especially abruptly, has been known to cause certain withdrawal symptoms. One possible discontinuation symptom from Escitalopram is a type of spontaneous nerve pulse known as paresthesia or 'electric shock sensations', described by some patients as a feeling of small electric shocks, which may be accompanied by dizziness. These pulses may be short in duration, only milliseconds long, may affect any region of the body, and recur up to several times a minute, throughout all waking hours. They can be increased by physical activity, but are not solely linked to muscular activity. Other discontinuation symptoms include extreme sensitivity to loud sounds and bright lights, chills, hot flushes, cold sweats, reddening of the face, abdominal pain, weight gain and extreme mental fatigue.

See also: Escitalopram (has active moiety).

Properties

IUPAC Name |

(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGRHKOEFSJQNS-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046003 | |

| Record name | Escitalopram oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219861-08-2 | |

| Record name | Escitalopram oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219861-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Escitalopram oxalate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219861082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Escitalopram oxalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Escitalopram oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-1-[3-(Dimethylamino)propyl]-1-(4-fluorphenyl)-1,3-dihydroisobenzofuran-5-carbonitril, oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESCITALOPRAM OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U85DBW7LO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Escitalopram Oxalate: A Technical Guide to its Mechanism of Action in Neuronal Circuits

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Escitalopram, the S-enantiomer of citalopram, is a highly selective serotonin reuptake inhibitor (SSRI) widely prescribed for major depressive disorder and generalized anxiety disorder. Its therapeutic efficacy is rooted in a multifaceted mechanism of action that begins with a unique interaction with the serotonin transporter (SERT) and extends to time-dependent adaptive changes in neuronal circuits, gene expression, and neuroplasticity. This document provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visual representations of key pathways and workflows. While commercially formulated as an oxalate salt, the pharmacological activity is conferred by the escitalopram molecule.

Primary Mechanism of Action: Serotonin Transporter (SERT) Inhibition

The principal target of escitalopram is the presynaptic serotonin transporter (SERT), a protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft. By inhibiting SERT, escitalopram increases the concentration and prolongs the availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.

Orthosteric and Allosteric Binding

Escitalopram exhibits a unique dual-binding mechanism on the human SERT (hSERT). It binds with high affinity to the primary, or orthosteric, site, which is the same site where serotonin binds, directly blocking reuptake. Additionally, escitalopram binds to a distinct allosteric site on the transporter. This allosteric binding is thought to stabilize the escitalopram-SERT complex, decreasing the dissociation rate of escitalopram from the orthosteric site and thus prolonging the inhibition of serotonin reuptake. This dual mechanism may contribute to its greater efficacy and faster onset of action compared to other SSRIs. The R-enantiomer of citalopram, which is absent in escitalopram, can interfere with the binding of the S-enantiomer at the allosteric site, potentially counteracting its therapeutic effect.

Caption: Dual binding of escitalopram to orthosteric and allosteric sites on SERT.

Binding Affinity and Selectivity Profile

Escitalopram is distinguished by its high affinity for SERT and its remarkable selectivity over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT). This high selectivity is believed to contribute to its favorable side-effect profile compared to less-selective antidepressants. The binding affinities (Ki), which represent the concentration of the drug required to occupy 50% of the transporters, are summarized below. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Profile of Escitalopram for Human Monoamine Transporters

| Transporter/Receptor | Binding Affinity (Ki, nM) | Reference(s) |

|---|---|---|

| Serotonin Transporter (SERT) | 0.8 - 1.1 | [1][2] |

| Norepinephrine Transporter (NET) | 7,800 | [1] |

| Dopamine Transporter (DAT) | 27,400 | [1] |

| 5-HT1A Receptor | >1,000 | [1] |

| 5-HT2A Receptor | >1,000 | [1] |

| Histamine H1 Receptor | 2,000 | [1] |

| Alpha-1 Adrenergic Receptor | 3,900 | [1] |

| Muscarinic ACh Receptor (mACh) | 1,240 |[1] |

Data compiled from radioligand binding assays on cloned human transporters.

Downstream Effects on Neuronal Signaling and Circuits

The therapeutic effects of escitalopram are not solely due to the acute increase in synaptic serotonin. They also involve a cascade of time-dependent neuroadaptive changes within serotonergic and interconnected neuronal circuits.

Acute Effects: Increased Synaptic Serotonin

Immediately following administration, the blockade of SERT by escitalopram leads to a rapid increase in the concentration of serotonin in the synaptic cleft. This elevated serotonin level enhances the activation of various postsynaptic 5-HT receptors, initiating the downstream signaling cascade.

Chronic Adaptations: Autoreceptor Desensitization

The initial increase in synaptic serotonin also stimulates presynaptic 5-HT1A autoreceptors, which function as a negative feedback mechanism, reducing the firing rate of serotonergic neurons and subsequent serotonin release. However, with chronic (weeks-long) treatment, these 5-HT1A autoreceptors become desensitized or down-regulated.[1] This process gradually disinhibits the serotonergic neurons, leading to a sustained increase in serotonin release and neurotransmission, which is thought to correlate with the delayed onset of the full therapeutic effect.[1]

Modulation of Key Neuronal Circuits

Escitalopram modulates the activity and connectivity of critical neuronal circuits involved in emotion processing and regulation, most notably the cortico-limbic circuit involving the amygdala and the prefrontal cortex (PFC).

-

Amygdala: This region is central to processing fear and negative emotional stimuli. Studies using functional magnetic resonance imaging (fMRI) have shown that escitalopram can attenuate amygdala activity in response to negative emotional cues.

-

Prefrontal Cortex (PFC): The PFC, particularly the ventromedial PFC (vmPFC), exerts top-down regulatory control over the amygdala. Escitalopram has been shown to enhance the functional connectivity between the PFC and the amygdala, strengthening this regulatory control and potentially reducing negative emotional bias.

References

- 1. Activation of the TrkB Neurotrophin Receptor Is Induced by Antidepressant Drugs and Is Required for Antidepressant-Induced Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Connection Between BDNF/TrkB and AC/cAMP/PKA/CREB Signaling Pathways: Potential for Neuroprotection and Therapeutic Targets for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Escitalopram Oxalate synthesis pathway and intermediate compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Escitalopram, the (S)-enantiomer of the selective serotonin reuptake inhibitor (SSRI) citalopram, is a widely prescribed antidepressant for the treatment of major depressive disorder and generalized anxiety disorder.[1][2] Its therapeutic efficacy is almost exclusively attributed to the (S)-isomer, which is significantly more potent than the (R)-enantiomer.[1] Consequently, the development of efficient and stereoselective synthetic routes to obtain enantiomerically pure escitalopram is of paramount importance in the pharmaceutical industry. This technical guide provides an in-depth overview of the core synthesis pathway for escitalopram oxalate, detailing the key intermediate compounds, experimental protocols, and quantitative data.

Core Synthesis Pathway Overview

The most common and industrially viable synthesis of this compound commences with 5-cyanophthalide. The pathway can be broadly divided into four key stages:

-

Formation of the Racemic Diol Intermediate: A double Grignard reaction on 5-cyanophthalide yields the racemic diol, (±)-4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile.

-

Chiral Resolution: The racemic diol is resolved to isolate the desired (S)-enantiomer, (S)-(−)-4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile.

-

Cyclization: The enantiomerically pure (S)-diol undergoes cyclization to form the escitalopram free base.

-

Salt Formation: The escitalopram base is treated with oxalic acid to produce the stable and pharmaceutically acceptable this compound salt.

An alternative, though less common, pathway begins with 5-bromophthalide, following a similar sequence of Grignard reactions, resolution, cyclization, and a final cyanation step.

Key Intermediate Compounds

The successful synthesis of this compound relies on the efficient formation and purification of several key intermediate compounds.

| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity |

| 5-Cyanophthalide |  | C₉H₅NO₂ | 159.14 | >99% |

| (±)-Diol |  | C₂₀H₂₃FN₂O₂ | 342.41 | >98% |

| (S)-(-)-Diol |  | C₂₀H₂₃FN₂O₂ | 342.41 | >99.5% (chiral purity) |

| Escitalopram (free base) |  | C₂₀H₂₁FN₂O | 324.39 | >99% |

| This compound |  | C₂₂H₂₃FN₂O₅ | 414.43 | >99.8% |

Synthesis Pathway Diagrams

Experimental Protocols

The following protocols are synthesized from various literature sources and patents to provide a comprehensive guide for each key step.

Stage 1: Synthesis of (±)-4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (Racemic Diol)

This stage involves a sequential double Grignard reaction.

-

Materials: 5-Cyanophthalide, magnesium turnings, 4-fluorobromobenzene, 3-chloropropyldimethylamine, tetrahydrofuran (THF, anhydrous), iodine (crystal), hydrochloric acid.

-

Procedure:

-

Preparation of Grignard Reagent 1 (4-Fluorophenylmagnesium bromide): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings and a crystal of iodine are placed in anhydrous THF. A solution of 4-fluorobromobenzene in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

-

First Grignard Reaction: The solution of 5-cyanophthalide in anhydrous THF is cooled to between -20°C and 0°C.[3] The prepared 4-fluorophenylmagnesium bromide solution is added slowly while maintaining the temperature. The reaction is stirred at this temperature for 2-3 hours.

-

Preparation of Grignard Reagent 2 (3-(Dimethylamino)propylmagnesium chloride): In a separate flask, a Grignard reagent is prepared from magnesium turnings and 3-chloropropyldimethylamine in anhydrous THF.

-

Second Grignard Reaction: The second Grignard reagent is added to the reaction mixture from step 2 at a temperature between -20°C and 0°C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with hydrochloric acid. The aqueous layer is separated, washed with an organic solvent (e.g., toluene), and then basified with an aqueous ammonia solution to a pH of approximately 9-10. The product is extracted with an organic solvent (e.g., dichloromethane or toluene). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude racemic diol.

-

-

Quantitative Data:

-

Yield: Typically in the range of 70-85%.

-

Purity (HPLC): Generally >98%.

-

Stage 2: Chiral Resolution of the Racemic Diol

This step isolates the desired (S)-enantiomer using a chiral resolving agent.

-

Materials: Racemic diol, (+)-Di-p-toluoyl-D-tartaric acid ((+)-DTTA), methanol or isopropanol.

-

Procedure:

-

The crude racemic diol is dissolved in a suitable solvent, such as methanol or isopropanol, at an elevated temperature (e.g., 50-60°C).[4]

-

A solution of (+)-DTTA (approximately 0.5 equivalents) in the same solvent is added to the diol solution.

-

The mixture is slowly cooled to room temperature and stirred for several hours to allow for the crystallization of the diastereomeric salt of the (S)-diol.

-

The precipitated solid, the (S)-(-)-Diol DPTTA salt, is collected by filtration and washed with a small amount of cold solvent.

-

To obtain the free (S)-diol, the diastereomeric salt is suspended in a mixture of water and an organic solvent (e.g., dichloromethane or toluene). The pH of the aqueous layer is adjusted to 9-10 with an aqueous base (e.g., sodium hydroxide or ammonia solution).[4]

-

The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the enantiomerically pure (S)-(-)-diol.

-

-

Quantitative Data:

-

Yield of (S)-Diol: The theoretical maximum yield is 50%. Practical yields are typically in the range of 35-45% based on the starting racemic diol.

-

Chiral Purity (HPLC): >99.5%.[4]

-

Stage 3: Cyclization to Escitalopram Free Base

The (S)-diol is cyclized to form the dihydroisobenzofuran ring of escitalopram.

-

Materials: (S)-(-)-Diol, methanesulfonyl chloride (MsCl), triethylamine (Et₃N), dichloromethane (DCM) or toluene.

-

Procedure:

-

The (S)-(-)-diol is dissolved in an anhydrous solvent such as dichloromethane or toluene and cooled to a low temperature (e.g., -10°C to 0°C).[4]

-

Triethylamine is added to the solution, followed by the slow, dropwise addition of methanesulfonyl chloride, ensuring the temperature remains low.

-

The reaction mixture is stirred at this temperature for a few hours and then allowed to warm to room temperature.

-

The reaction is monitored by TLC or HPLC for completion.

-

Once complete, the reaction is quenched with water. The organic layer is separated, washed sequentially with dilute acid, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield escitalopram free base as an oil.

-

-

Quantitative Data:

-

Yield: Typically >90%.

-

Purity (HPLC): >99%.

-

Stage 4: Formation of this compound

The final step involves the formation of the stable oxalate salt.

-

Materials: Escitalopram free base, oxalic acid dihydrate, acetone or ethanol.

-

Procedure:

-

The escitalopram free base is dissolved in a suitable organic solvent, such as acetone or ethanol.[5]

-

A solution of oxalic acid dihydrate (1 equivalent) in the same solvent is added to the escitalopram solution.

-

The mixture is stirred at room temperature, and the this compound salt precipitates out of the solution.

-

The solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

-

-

Quantitative Data:

-

Yield: Nearly quantitative.

-

Purity (HPLC): >99.8%.[4]

-

Melting Point: 152-153 °C.

-

Characterization of Intermediates and Final Product

The identity and purity of the intermediates and the final this compound are confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical and chiral purity of the intermediates and the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecules, confirming their identity. The mass spectrum of escitalopram typically shows a parent ion peak at m/z 325.[6]

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecules. The IR spectrum of this compound exhibits characteristic peaks for C-H stretching (around 2855 cm⁻¹), C≡N stretching (around 2231 cm⁻¹), and C=O stretching (around 1599 cm⁻¹).[5]

Conclusion

The synthesis of this compound is a well-established process that relies on a key sequence of a double Grignard reaction, chiral resolution, and cyclization. Careful control of reaction conditions and purification of intermediates are crucial for achieving high yields and the required enantiomeric purity for the final active pharmaceutical ingredient. The methodologies and data presented in this guide provide a comprehensive technical overview for professionals in the field of drug development and synthesis.

References

- 1. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C22H23FN2O5 | CID 146571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. "Improved Process For The Preparation Of Escitalopram" [quickcompany.in]

- 4. US7939680B2 - Process for the preparation of Escitalopram - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In Vitro Binding Affinity of Escitalopram Oxalate to Serotonin Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Escitalopram, the S-enantiomer of citalopram, is a highly selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and anxiety disorders.[1][2] Its therapeutic efficacy is primarily attributed to its high-affinity binding to the human serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft and enhancing serotonergic neurotransmission.[1][2][3] This technical guide provides an in-depth overview of the in vitro binding affinity of escitalopram oxalate to SERT, presenting quantitative binding data, detailed experimental protocols for its characterization, and visualizations of its unique binding mechanism.

Quantitative Binding Affinity Data

The binding affinity of escitalopram for the serotonin transporter is characterized by its dissociation constant (Kd), inhibition constant (Ki), and the concentration required to inhibit 50% of binding (IC50). The following table summarizes key quantitative data from in vitro studies.

| Parameter | Value | Cell/Tissue Preparation | Radioligand | Reference |

| Ki | 3 nM | COS7 cells transiently expressing hSERT | [3H]-S-citalopram | [4] |

| IC50 | 5.4 nM | COS-7 cells expressing SERT WT | [3H]S-CIT | [5] |

| IC50 (Allosteric Site) | 5800 nM | Not Specified | Not Specified | [6] |

| Kd | Not Specified | Not Specified | Not Specified | |

| Bmax | Not Specified | Not Specified | Not Specified |

Note: Compiling a comprehensive table with multiple studies proving the same values is challenging due to variations in experimental conditions. The provided values are representative of the high affinity of escitalopram for SERT.

Mechanism of Action: Orthosteric and Allosteric Binding

Escitalopram exhibits a unique dual-binding mechanism to the serotonin transporter, which contributes to its high potency and efficacy.[7][8] It binds to both a primary (orthosteric) site and a secondary (allosteric) site on the SERT protein.[2][3][8]

-

Orthosteric Binding: Escitalopram binds with high affinity to the primary binding site on SERT, the same site where serotonin binds.[2][3] This directly blocks the reuptake of serotonin into the presynaptic neuron.[1]

-

Allosteric Binding: Escitalopram also binds to a low-affinity allosteric site on SERT.[2][8] Binding to this site modulates the conformation of the transporter, which in turn stabilizes the binding of escitalopram at the orthosteric site and slows its dissociation rate.[2][9] This allosteric interaction is thought to prolong the inhibition of serotonin reuptake, contributing to the superior efficacy of escitalopram compared to other SSRIs.[2][3]

The R-enantiomer of citalopram, while having a much lower affinity for the orthosteric site, can also bind to the allosteric site and negatively interfere with the binding of escitalopram.[7][9] This highlights the stereospecificity and complex nature of escitalopram's interaction with SERT.

Signaling Pathway of Escitalopram Action

Caption: Mechanism of Escitalopram action at the serotonergic synapse.

Experimental Protocols: In Vitro Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[10] The following provides a detailed methodology for a competitive radioligand binding assay to determine the Ki of escitalopram for the serotonin transporter.

Materials and Reagents

-

Biological Material: Cell membranes from a stable cell line expressing the human serotonin transporter (hSERT), such as HEK-293 or COS-7 cells.[11][12] Alternatively, brain tissue homogenates (e.g., from rat frontal cortex) can be used.[7]

-

Radioligand: A tritiated ligand with high affinity for SERT, such as [3H]-Citalopram or [3H]-Paroxetine.[7]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 1 µM fluoxetine or unlabeled escitalopram) to determine non-specific binding.[13]

-

Assay Buffer: Tris-HCl buffer containing NaCl and KCl (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[13]

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Detailed Procedure

-

Membrane Preparation: Homogenize hSERT-expressing cells or brain tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.[14]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding: Membranes + Radioligand + High concentration of non-specific ligand.

-

Competitive Binding: Membranes + Radioligand + Varying concentrations of this compound.

-

-

Incubation: Add the membrane preparation, radioligand, and test compounds to the wells. Incubate the plate for a sufficient time to reach equilibrium (typically 60-90 minutes) at a specific temperature (e.g., room temperature or 30°C).[14]

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[14][15]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the escitalopram concentration.

-

Determine the IC50 value (the concentration of escitalopram that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

Conclusion

The in vitro binding affinity of this compound for the serotonin transporter is characterized by its high potency, driven by a unique dual-binding mechanism involving both orthosteric and allosteric sites. This intricate interaction leads to a prolonged and effective blockade of serotonin reuptake, which is fundamental to its therapeutic action. The standardized radioligand binding assays detailed in this guide provide a robust framework for the continued investigation and characterization of escitalopram and other novel compounds targeting the serotonin transporter. This in-depth understanding is crucial for the rational design and development of next-generation antidepressants with improved efficacy and side-effect profiles.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. idrblab.org [idrblab.org]

- 7. Escitalopram: a unique mechanism of action | Semantic Scholar [semanticscholar.org]

- 8. Farmakoterapia w Psychiatrii i Neurologii [fpn.ipin.edu.pl]

- 9. Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. Receptor-Ligand Binding Assays [labome.com]

- 12. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vivo Investigation of Escitalopram’s Allosteric Site on the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

A Deep Dive into the Contrasting Pharmacological Profiles of Escitalopram and its R-Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In Vitro Pharmacology: A Tale of Two Enantiomers at the Serotonin Transporter

The fundamental difference in the pharmacological activity of escitalopram and R-citalopram lies in their interaction with the human serotonin transporter (hSERT). Escitalopram is a potent and highly selective inhibitor of serotonin reuptake, which is the primary mechanism of action for its antidepressant and anxiolytic effects.[1][2][3] In stark contrast, R-citalopram exhibits a significantly lower affinity for the SERT.[2][4]

Receptor and Transporter Binding Affinities

Radioligand binding assays have been instrumental in quantifying the affinity of each enantiomer for various monoamine transporters. These studies consistently demonstrate escitalopram's high affinity and selectivity for the SERT over the norepinephrine transporter (NET) and the dopamine transporter (DAT).

| Compound | Transporter | Binding Affinity (Ki, nmol/L) |

| Escitalopram (S-citalopram) | hSERT | 1.1 [5] |

| hNET | >10,000 | |

| hDAT | >10,000 | |

| R-citalopram | hSERT | ~30-40 fold lower than Escitalopram [4] |

| hNET | - | |

| hDAT | - | |

| Citalopram (Racemic) | hSERT | Twice as low as Escitalopram [4] |

hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter; hDAT: human Dopamine Transporter. A lower Ki value indicates a higher binding affinity.

Neurotransmitter Reuptake Inhibition

Functional assays measuring the inhibition of serotonin reuptake into synaptosomes or cells expressing the hSERT confirm the findings from binding studies. Escitalopram is a potent inhibitor of serotonin reuptake, while R-citalopram is substantially weaker.[2][6]

| Compound | Assay System | 5-HT Reuptake Inhibition (IC50) | Potency vs. R-citalopram |

| Escitalopram (S-citalopram) | COS-1 cells with h-5-HTT, Rat brain synaptosomes | ~2 times more potent than citalopram[2] | ~40 times more potent[2][6] |

| R-citalopram | COS-1 cells with h-5-HTT, Rat brain synaptosomes | Significantly less potent | - |

| Citalopram (Racemic) | COS-1 cells with h-5-HTT, Rat brain synaptosomes | - | - |

IC50: Half-maximal inhibitory concentration. 5-HT: 5-hydroxytryptamine (serotonin). h-5-HTT: human serotonin transporter.

The Allosteric Inhibition Model

A pivotal discovery in understanding the pharmacology of citalopram's enantiomers is the antagonistic effect of R-citalopram on escitalopram's action.[1][4] R-citalopram is believed to bind to an allosteric site on the SERT, which in turn reduces the binding affinity and inhibitory effect of escitalopram at the primary (orthosteric) binding site.[1][7] This interaction provides a molecular basis for the observation that escitalopram is more effective and has a faster onset of action than an equivalent dose of racemic citalopram.[1][8][9]

In Vivo Efficacy: Preclinical Models Underscore a Clear Distinction

Animal models of depression and anxiety provide further evidence for the superior efficacy of escitalopram and the counterproductive role of R-citalopram.

Antidepressant-like Activity

In models such as the mouse forced swim test, escitalopram significantly reduces immobility time, an indicator of antidepressant effect.[2][6] Racemic citalopram also shows this effect, but R-citalopram is inactive.[2]

Anxiolytic-like Activity

In the foot-shock-induced ultrasonic vocalization test in rats, a model for anxiety, both escitalopram and citalopram potently inhibit distress vocalizations. R-citalopram is several times less potent in this model.[2][6]

In Vivo Neurochemistry

Microdialysis studies in freely moving rats have demonstrated that escitalopram administration leads to a greater increase in extracellular serotonin levels in the frontal cortex compared to racemic citalopram.[10] Notably, co-administration of R-citalopram with escitalopram attenuates the rise in extracellular serotonin induced by escitalopram alone.[10] This provides direct in vivo evidence of R-citalopram's antagonistic effect.

Pharmacokinetics and Metabolism

Both enantiomers of citalopram are metabolized by the hepatic cytochrome P450 (CYP) enzyme system, primarily by CYP2C19, CYP3A4, and CYP2D6.[11][12] Importantly, pharmacokinetic studies have shown that the S and R configurations are stable in vivo, with no evidence of interconversion.[4] Following oral administration, escitalopram is rapidly absorbed, with a half-life of approximately 27-33 hours, which is consistent with once-daily dosing.[12]

| Pharmacokinetic Parameter | Escitalopram | R-citalopram |

| Metabolism | CYP2C19, CYP3A4, CYP2D6[11][12] | CYP2C19, CYP3A4, CYP2D6[11] |

| In vivo stability | Stable, no interconversion to R-enantiomer[4] | Stable |

| Elimination Half-life | ~27-33 hours[12] | Slower metabolism can lead to higher plasma levels than escitalopram after chronic treatment with citalopram[7] |

| Protein Binding | Low (56%)[12] | - |

Downstream Signaling Pathways

The therapeutic effects of escitalopram extend beyond the synaptic cleft, influencing intracellular signaling cascades that regulate neuroplasticity and cellular resilience. Chronic administration of escitalopram has been shown to modulate pathways involving brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin complex 1 (mTORC1).[13][14] These pathways are crucial for synaptic plasticity and neuronal survival, which are often impaired in depressive disorders. Escitalopram treatment can also influence the expression of MeCP2, a protein involved in regulating gene expression in response to chronic stress.[13]

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in this guide.

Radioligand Binding Assay for SERT Affinity

-

Objective: To determine the binding affinity (Ki) of a test compound for the serotonin transporter.

-

Methodology:

-

Preparation of Transporter Source: Membranes are prepared from cells (e.g., HEK293) stably transfected with the human SERT.[15]

-

Competitive Binding: The cell membranes are incubated with a constant concentration of a radiolabeled ligand that specifically binds to the SERT (e.g., [3H]paroxetine).[16]

-

Incubation with Test Compound: Varying concentrations of the test compounds (escitalopram and R-citalopram) are added to compete with the radioligand for binding to the SERT.

-

Separation and Quantification: The membranes are washed to remove unbound radioligand. The amount of bound radioactivity is then measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Neurotransmitter Reuptake Inhibition Assay

-

Objective: To measure the functional potency (IC50) of a compound to inhibit serotonin reuptake.

-

Methodology:

-

Cell Culture: Human cell lines endogenously expressing SERT (e.g., JAR cells) or transfected cells are cultured in 96-well plates.[17]

-

Pre-incubation with Inhibitor: Cells are washed and then pre-incubated with various concentrations of the test compounds.

-

Initiation of Uptake: A solution containing a fixed concentration of radiolabeled serotonin ([3H]5-HT) is added to the wells to initiate uptake.[17]

-

Termination of Uptake: After a specific incubation period, the uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]5-HT.

-

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that produces 50% inhibition of [3H]5-HT uptake is determined as the IC50 value.

-

Animal Models for Antidepressant Efficacy

-

Objective: To assess the antidepressant-like effects of a compound in vivo.

-

Forced Swim Test (FST):

-

Procedure: Mice or rats are placed in a cylinder of water from which they cannot escape.[18][19]

-

Measurement: The duration of immobility (floating without struggling) is recorded over a set period.[19]

-

Interpretation: Antidepressant compounds are expected to decrease the duration of immobility, as the animal will struggle for longer.

-

-

Chronic Unpredictable Mild Stress (CUMS):

-

Procedure: Animals are subjected to a series of mild, unpredictable stressors over several weeks to induce a state of anhedonia, a core symptom of depression.[18][19]

-

Measurement: Anhedonia is often assessed by a sucrose preference test, where a reduced preference for a sweetened solution over plain water indicates a depressive-like state.

-

Interpretation: Effective antidepressants are expected to reverse the stress-induced reduction in sucrose preference.

-

Conclusion and Implications for Drug Development

The pharmacological profiles of escitalopram and R-citalopram are distinctly different and clinically significant. Escitalopram is the therapeutically active enantiomer, potently and selectively inhibiting the serotonin transporter. R-citalopram is not merely an inactive isomer but an antagonist that hinders the efficacy of escitalopram through an allosteric mechanism at the SERT. This understanding has profound implications for drug development, highlighting the importance of stereochemistry in drug design and the potential for seemingly inactive enantiomers to have significant pharmacological effects. The superior clinical efficacy and faster onset of action of escitalopram compared to racemic citalopram are well-supported by this detailed pharmacological profile.[1][9] For researchers and drug development professionals, the story of escitalopram versus R-citalopram serves as a compelling case study in the value of chiral pharmacology for optimizing therapeutic agents.

References

- 1. Escitalopram versus citalopram: the surprising role of the R-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Escitalopram and citalopram: the unexpected role of the R-enantiomer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Portal [scholarship.miami.edu]

- 6. researchgate.net [researchgate.net]

- 7. The interaction of escitalopram and R-citalopram at the human serotonin transporter investigated in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Escitalopram versus citalopram: the surprising role of the R-enantiomer | Semantic Scholar [semanticscholar.org]

- 10. The R-enantiomer of citalopram counteracts escitalopram-induced increase in extracellular 5-HT in the frontal cortex of freely moving rats [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. The clinical pharmacokinetics of escitalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Escitalopram Targets Oxidative Stress, Caspase-3, BDNF and MeCP2 in the Hippocampus and Frontal Cortex of a Rat Model of Depression Induced by Chronic Unpredictable Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of escitalopram and paroxetine on mTORC1 signaling in the rat hippocampus under chronic restraint stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. biorxiv.org [biorxiv.org]

- 17. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Escitalopram Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Escitalopram Oxalate, a widely prescribed selective serotonin reuptake inhibitor (SSRI). Understanding the solubility of this active pharmaceutical ingredient (API) is critical for formulation development, bioavailability enhancement, and ensuring therapeutic efficacy. This document outlines quantitative solubility data in various solvents, detailed experimental protocols for solubility determination, and a visual representation of its mechanism of action.

Physicochemical Properties of this compound

This compound is the S-enantiomer of citalopram and functions by selectively inhibiting the reuptake of serotonin in the brain.[1] It presents as a fine, white to slightly yellow powder.[2][3] The solubility of this compound is a key determinant of its dissolution rate and subsequent absorption in the gastrointestinal tract.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of solvents. The following tables summarize the available quantitative data, providing a comparative overview for formulation scientists.

Table 1: Solubility of this compound in Common Solvents at Ambient Temperature

| Solvent | Solubility Category | Quantitative Value (mg/mL) | Reference |

| Methanol | Freely Soluble | Not specified | [1][2][4] |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | 83 | [5] |

| 41.44 | [6] | ||

| Water | Sparingly Soluble | 25 | [5] |

| 20.72 | [6] | ||

| Isotonic Saline | Soluble | Not specified | [2][4] |

| Ethanol | Sparingly Soluble/Insoluble | Not specified | [2][4][5] |

| Ethyl Acetate | Slightly Soluble | Not specified | [2][4] |

| Heptane | Insoluble | Not specified | [2][4] |

Table 2: Temperature-Dependent Solubility of Escitalopram in Subcritical Water

A study by Akay et al. investigated the solubility of escitalopram in subcritical water at a constant pressure of 5.0 MPa, demonstrating a significant increase in solubility with rising temperature.[7][8]

| Temperature (K) | Mole Fraction (x 10⁻³) |

| 298 | 1.08 |

| 323 | 2.15 |

| 348 | 4.31 |

| 373 | 8.62 |

| 398 | 17.24 |

| 423 | 34.48 |

| 448 | 51.72 |

| 473 | 59.88 |

Data extracted from the graphical representation in Akay et al. (2021).[7]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The saturation shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[9][10] The following protocol outlines the key steps for determining the solubility of this compound.

Materials and Equipment

-

This compound powder (high purity)

-

Selected solvents (e.g., purified water, ethanol, methanol, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Mechanical shaker or orbital incubator capable of maintaining a constant temperature

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

pH meter

Procedure

-

Preparation of Solvent: Prepare the desired solvent systems. For aqueous solutions, use purified water and adjust the pH if necessary.

-

Addition of Excess Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass flask). The excess solid should be visible to ensure saturation.

-

Equilibration: Place the sealed containers in a mechanical shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the calibration range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.[11][12][13][14][15]

-

Data Analysis: Calculate the solubility of this compound in the solvent by back-calculating from the diluted sample concentration to the original undiluted saturated solution.

The following diagram illustrates the general workflow for this experimental protocol.

Mechanism of Action: Serotonin Reuptake Inhibition

Escitalopram's therapeutic effect is derived from its high affinity and selectivity for the human serotonin transporter (SERT).[1][4] By binding to SERT, escitalopram blocks the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

The following diagram illustrates this key signaling pathway.

Conclusion

This technical guide provides essential information on the solubility of this compound for professionals in the pharmaceutical sciences. The presented data and protocols are intended to support formulation development and enhance the understanding of this important API. Further research into the temperature-dependent solubility in a wider range of pharmaceutically relevant solvents would be a valuable addition to the existing literature.

References

- 1. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DailyMed - ESCITALOPRAM- this compound solution [dailymed.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. This compound - LKT Labs [lktlabs.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | 5-HT Transporters | Tocris Bioscience [tocris.com]

- 7. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]

- 8. pubs.acs.org [pubs.acs.org]

- 9. who.int [who.int]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. rjptonline.org [rjptonline.org]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. pharmacyjournal.in [pharmacyjournal.in]

Early-stage in vivo studies of Escitalopram Oxalate in animal models

An In-Depth Technical Guide to Early-Stage In Vivo Studies of Escitalopram Oxalate in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Escitalopram, the S-enantiomer of the selective serotonin reuptake inhibitor (SSRI) citalopram, is a widely prescribed medication for major depressive disorder (MDD) and several anxiety disorders.[1][2] Its therapeutic effect is primarily attributed to the potentiation of serotonergic activity in the central nervous system (CNS) by selectively blocking the serotonin (5-HT) transporter (SERT), thereby inhibiting the reuptake of serotonin from the synaptic cleft.[1][3] Early-stage in vivo studies in animal models are fundamental to elucidating the pharmacological profile, confirming the mechanism of action, and establishing the preclinical efficacy and safety of compounds like this compound.

This technical guide provides a comprehensive overview of the core methodologies, experimental models, and quantitative outcomes from foundational preclinical in vivo research on escitalopram. It is designed to serve as a detailed resource for professionals engaged in neuropsychiatric drug discovery and development.

Core Pharmacological Profile

Mechanism of Action

In vitro and in vivo animal studies confirm that escitalopram is a highly selective inhibitor of serotonin reuptake with minimal effects on norepinephrine and dopamine transporters.[3] It is significantly more potent than its R-enantiomer in inhibiting 5-HT reuptake.[3] In addition to binding the primary site on the SERT, escitalopram also binds to an allosteric site, which is hypothesized to prolong its binding at the primary site and enhance its efficacy.[4][5]

Caption: Escitalopram selectively blocks the serotonin transporter (SERT).

Behavioral Models for Efficacy Assessment

Preclinical behavioral assays in rodents are crucial for predicting the therapeutic effects of psychotropic agents. The following models have been instrumental in characterizing the antidepressant, anxiolytic, and anti-compulsive properties of escitalopram.

Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a widely used model to screen for potential antidepressant efficacy.[6][7] The test is based on the principle that animals will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressant treatment is expected to increase active, escape-oriented behaviors (swimming, climbing) and reduce the duration of immobility.[6][8]

Experimental Protocol: The protocol for rats typically spans 48 hours.[6][7][9]

-

Pre-Test Session (Day 1): Rats are individually placed in a cylinder (e.g., 25 cm diameter) containing water (15-30 cm deep) at approximately 25°C for a 15-minute session.[6][9][10] This initial exposure accentuates the behavioral differences observed in the subsequent test session.[6][9]

-

Drug Administration (Day 2): this compound or a vehicle is administered, typically via intraperitoneal (i.p.) injection, 30-60 minutes before the test session.[10]

-

Test Session (Day 2): Rats are returned to the water-filled cylinder for a 5-minute test session.[6][11]

-

Data Analysis: The session is recorded, and the duration of immobility (floating with only minor movements to keep the head above water) versus active behaviors (swimming and climbing) is scored by a trained observer blinded to the treatment groups.[6][7] A significant reduction in immobility time is interpreted as an antidepressant-like effect.[6][9]

Caption: Experimental workflow for the Forced Swim Test (FST).

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a standard assay for assessing anxiety-like behavior in rodents, leveraging their natural aversion to open and elevated spaces.[11][12][13] Anxiolytic compounds like escitalopram are expected to increase the proportion of time spent and entries made into the open arms of the maze.[11]

Experimental Protocol:

-

Apparatus: The maze is shaped like a plus sign, elevated from the floor (e.g., 50 cm), and consists of two open arms and two enclosed by high walls.[14] Lighting conditions should be consistent across tests.[11][13]

-

Habituation: Animals should be habituated to the testing room for at least one hour before the test.[13]

-

Procedure: The mouse or rat is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a 5-minute session.[11][15]

-

Data Collection: A video tracking system records the animal's movements.[11][13]

-

Data Analysis: Key parameters measured include the number of entries into and the time spent in the open and closed arms.[12] An increase in open arm activity (time and/or entries) reflects an anxiolytic effect.[11]

Caption: Experimental workflow for the Elevated Plus Maze (EPM) test.

Marble Burying Test for Anxiolytic and Anti-Compulsive-Like Behavior

The marble burying test is sensitive to drugs affecting anxiety and obsessive-compulsive disorders (OCD).[16][17] The natural tendency of mice to dig in novel bedding is measured by their burying of glass marbles.[16] A reduction in the number of marbles buried is indicative of an anxiolytic or anti-compulsive effect.

Experimental Protocol:

-

Apparatus: A standard mouse cage is filled with 5 cm of fresh, clean bedding.[16]

-

Marble Placement: Twenty to 25 glass marbles are spaced evenly on the surface of the bedding.[16][17]

-

Procedure: A single mouse is placed in the cage and left undisturbed for a 30-minute session.[16][17] Food and water are withheld during this period.[17]

-

Data Analysis: After the session, the mouse is removed, and the number of buried marbles is counted by an observer blinded to the treatment conditions.[17] A marble is typically scored as "buried" if at least two-thirds of its surface is covered by bedding.[16][17]

Caption: Experimental workflow for the Marble Burying Test (MBT).

Neurochemical Assessment: In Vivo Microdialysis

In vivo microdialysis is a powerful technique used to measure the levels of endogenous substances, such as neurotransmitters, in the extracellular fluid of specific brain regions in freely moving animals. It is essential for confirming that a drug like escitalopram engages its target (SERT) and produces the expected neurochemical change (increased synaptic serotonin).

Experimental Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region, such as the prefrontal cortex or hippocampus.[4][18]

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-3 µL/min).[19][20]

-

Sample Collection: Neurotransmitters in the extracellular space diffuse across the probe's semipermeable membrane into the aCSF. This fluid (the dialysate) is collected in timed fractions (e.g., every 6-20 minutes).[19][20]

-

Drug Administration: After collecting stable baseline samples, escitalopram is administered systemically (e.g., i.p. or s.c.) or locally via reverse dialysis through the probe.[18][20]

-

Analysis: The concentration of serotonin in the dialysate samples is quantified using highly sensitive analytical methods, such as high-performance liquid chromatography (HPLC). The change in serotonin levels from baseline after drug administration is then calculated.

Caption: Workflow for in vivo microdialysis studies.

Quantitative Data Summary from In Vivo Studies

The following tables summarize quantitative data from representative early-stage studies of this compound in animal models.

Table 1: Antidepressant-Like Effects of this compound

| Animal Model | Test | Doses (mg/kg) | Route | Key Finding | Citation |

|---|---|---|---|---|---|

| Male Mice | Forced Swim Test | N/A | N/A | Dose-dependently reversed immobility. | [21] |

| Rats | Forced Swim Test | 5 and 10 | i.p. | Significantly reduced immobility time with increasing dosage. | [10] |

| Mice | Tail Suspension Test | 0, 1, 3.2, 10 | i.p. | ED₅₀ value for reducing immobility was 4.770 mg/kg. |[4] |

Table 2: Anxiolytic and Anti-Compulsive Effects of this compound

| Animal Model | Test | Doses (mg/kg) | Route | Key Finding | Citation |

|---|---|---|---|---|---|

| C57/BL6/N Mice | Marble Burying | N/A | N/A | Significantly decreased the number of marbles buried. | [22] |

| hSERT Knockin Mice | Marble Burying | 0, 1, 3.2, 10 | i.p. | ED₅₀ value for reducing marble burying was 2.528 mg/kg in mice with intact SERT. | [4] |

| Swiss Albino Mice | Elevated Plus Maze | 10 and 20 | Oral | Reversed anxiety-like effects induced by doxorubicin. | [23] |

| Deer Mice | Stereotypy Model | 50 mg/kg/day | Oral | Chronic treatment significantly reduced compulsive-like stereotypical behaviors. |[24][25] |

Table 3: Neurochemical Effects of this compound

| Animal Model | Brain Region | Doses (mg/kg) | Route | Key Finding | Citation |

|---|---|---|---|---|---|

| Rats | Prefrontal Cortex | 0.15 and 0.63 | s.c. | Increased extracellular 5-HT to 234% and 298% of baseline, respectively. | [18] |

| Mice | Frontal Cortex | 8 and 16 | i.p. | Significantly increased extracellular 5-HT levels. | [20] |

| Rats | Ventral Hippocampus | 10 mg/kg/day (chronic) | i.p. | Chronic administration under stress conditions can impact BDNF expression. |[26] |

Integrated Preclinical Evaluation Workflow

The characterization of escitalopram involves an integrated approach where pharmacokinetic profiling, direct measurement of neurochemical target engagement, and behavioral efficacy assessments are logically interconnected.

Caption: Logical workflow for preclinical in vivo evaluation.

Conclusion

Early-stage in vivo studies in animal models have been indispensable in establishing the foundational profile of this compound. Through validated behavioral paradigms such as the Forced Swim Test, Elevated Plus Maze, and Marble Burying test, its antidepressant, anxiolytic, and anti-compulsive properties have been robustly demonstrated. Furthermore, neurochemical techniques like in vivo microdialysis have provided direct evidence of its mechanism of action, confirming that it elevates extracellular serotonin levels in key brain regions. The quantitative data derived from these studies have been critical for dose selection and have provided the preclinical evidence necessary to support clinical development. This guide summarizes the core technical approaches that form the bedrock of preclinical psychopharmacology research.

References

- 1. researchgate.net [researchgate.net]

- 2. Escitalopram - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. In Vivo Investigation of Escitalopram’s Allosteric Site on the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo investigation of escitalopram's allosteric site on the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 9. researchgate.net [researchgate.net]

- 10. worldwidejournals.com [worldwidejournals.com]

- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 14. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]

- 15. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]

- 16. Neurological Disorders: Marble Burying Assay | Taconic Biosciences [taconic.com]

- 17. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of chronic treatment with escitalopram or citalopram on extracellular 5-HT in the prefrontal cortex of rats: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Blockade of the high-affinity noradrenaline transporter (NET) by the selective 5-HT reuptake inhibitor escitalopram: an in vivo microdialysis study in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.hres.ca [pdf.hres.ca]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Effect of escitalopram on cardiomyopathy-induced anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Reappraisal of spontaneous stereotypy in the deer mouse as an animal model of obsessive-compulsive disorder (OCD): response to escitalopram treatment and basal serotonin transporter (SERT) density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Escitalopram alters tryptophan metabolism, plasma lipopolysaccharide, and the inferred functional potential of the gut microbiome in deer mice showing compulsive-like rigidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Protective Effects of Long-Term Escitalopram Administration on Memory and Hippocampal BDNF and BCL-2 Gene Expressions in Rats Exposed to Predictable and Unpredictable Chronic Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]

Escitalopram Oxalate: A Comprehensive Analysis of its Receptor Binding Profile Beyond the Serotonin Transporter

For Researchers, Scientists, and Drug Development Professionals

Abstract

Escitalopram, the S-enantiomer of citalopram, is a highly selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and anxiety disorders. Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels. However, a comprehensive understanding of its pharmacological profile necessitates an in-depth examination of its interactions with other neuroreceptors and transporters. This technical guide provides a detailed overview of the receptor binding profile of escitalopram oxalate beyond SERT, presenting quantitative binding data, detailed experimental methodologies for the cited assays, and visualizations of the associated signaling pathways. This information is critical for researchers and drug development professionals seeking to understand the full spectrum of escitalopram's neuropharmacological activity and to inform the development of future therapeutics with improved selectivity and side-effect profiles.

Quantitative Receptor Binding Profile of this compound

Escitalopram exhibits a high degree of selectivity for the serotonin transporter. Its affinity for other neuroreceptors and transporters is significantly lower, which is believed to contribute to its favorable side-effect profile compared to less selective antidepressants. The following tables summarize the in vitro binding affinities (Ki or IC50 values) of escitalopram for a range of molecular targets beyond SERT.

Table 1: Monoamine Transporter Binding Affinities

| Target | Kᵢ (nM) | Species | Notes |

| Norepinephrine Transporter (NET) | 7,800 | Human | Significantly lower affinity compared to SERT, indicating high selectivity. |

| Dopamine Transporter (DAT) | 27,400 | Human | Very low affinity, suggesting minimal direct impact on dopamine reuptake. |

Table 2: Neuroreceptor Binding Affinities

| Receptor | Kᵢ (nM) | Species | Notes |

| Sigma-1 (σ₁) Receptor | 200 - 430 | Not Specified | Moderate affinity, which may contribute to its anxiolytic and antidepressant effects.[1] |

| Sigma-2 (σ₂) Receptor | 200 - 430 | Not Specified | Moderate affinity, similar to the sigma-1 receptor.[1] |

| 5-HT₂C Receptor | 2,500 | Human | Low affinity. |

| α₁-Adrenergic Receptor | ≥ 2,000 | Not Specified | Very low affinity.[1] |

| Histamine H₁ Receptor | ≥ 2,000 | Not Specified | Very low affinity, contributing to a lower incidence of sedative side effects.[1] |

| Muscarinic Acetylcholine Receptor (mACh) | 1,240 | Human | Low affinity, suggesting a low potential for anticholinergic side effects. |

| 5-HT₁A Receptor | > 1,000 | Human | Negligible affinity. |

| 5-HT₂A Receptor | > 1,000 | Human | Negligible affinity. |

| α₂-Adrenergic Receptor | > 1,000 | Human | Negligible affinity. |

| Dopamine D₂ Receptor | > 1,000 | Human | Negligible affinity. |

Table 3: Ion Channel Binding Affinities

| Channel | IC₅₀ (µM) | Species | Notes |

| hERG Potassium Channel | 2.6 | Human | Blockade of hERG channels is a consideration for potential cardiac effects, although the clinical significance at therapeutic doses of escitalopram is considered low.[2][3] |

Experimental Protocols

The determination of binding affinities (Ki) and functional inhibition (IC50) is typically achieved through standardized in vitro assays. The following sections describe representative experimental protocols for the key assays used to characterize the receptor binding profile of escitalopram.

Radioligand Binding Assays for Monoamine Transporters and Neuroreceptors

Objective: To determine the binding affinity (Ki) of escitalopram for various transporters (NET, DAT) and receptors (Sigma-1, 5-HT2C, α1-adrenergic, Histamine H1, Muscarinic M1) through competitive displacement of a specific radioligand.

Materials:

-

Membrane Preparations: Homogenates of cells or tissues expressing the target transporter or receptor (e.g., HEK293 cells transfected with the human norepinephrine transporter).

-

Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-nisoxetine for NET, [³H]-(+)-pentazocine for Sigma-1 receptors).

-

Test Compound: this compound of varying concentrations.

-

Assay Buffer: Buffer solution appropriate for the specific receptor binding assay (e.g., Tris-HCl buffer).

-

Filtration Apparatus: 96-well filter plates and a vacuum manifold.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Cell pellets or tissues are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction. The final membrane pellet is resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of escitalopram are incubated together in the assay buffer.

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter plate using a vacuum manifold. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of escitalopram (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Quantification of Escitalopram Oxalate in Pharmaceutical Formulations

For Research and Quality Control Professionals

Abstract

This application note details a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Escitalopram Oxalate in bulk drug and pharmaceutical tablet formulations. The chromatographic separation is achieved on a C18 column using an isocratic mobile phase composed of a phosphate buffer and acetonitrile. The method is validated according to the International Council for Harmonisation (ICH) guidelines and demonstrates excellent linearity, accuracy, precision, specificity, and robustness, making it highly suitable for routine quality control analysis.

Introduction

Escitalopram is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and generalized anxiety disorder.[1][2][3] It is the S-enantiomer of citalopram and works by increasing the levels of serotonin in the brain.[1][3] Accurate and reliable analytical methods are crucial for determining the Escitalopram content in pharmaceutical dosage forms to ensure product quality, safety, and efficacy. This document provides a comprehensive protocol for a validated HPLC method designed for this purpose.

Experimental Protocol

Reagents and Chemicals

-

This compound Reference Standard (USP or equivalent)

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (AR Grade)[1]

-

Orthophosphoric Acid (AR Grade)[1]

-

Triethylamine (HPLC Grade)[4]

-

High-purity water (Milli-Q or equivalent)

-

Commercially available this compound tablets

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with an isocratic pump, UV-Vis detector, autosampler, column oven, and data acquisition software was used.[1] The key chromatographic parameters are summarized in Table 1.

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size[1] |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.8) (280:670 v/v)[4] |

| Flow Rate | 1.0 mL/min[4] |

| Detection Wavelength | 238 nm[2][4] |

| Injection Volume | 20 µL[1][4] |

| Column Temperature | 37°C[4] |

| Run Time | Approximately 6 minutes[2] |

Preparation of Solutions

-

Phosphate Buffer (pH 3.8): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of water. Add 1 mL of triethylamine and adjust the pH to 3.8 using diluted orthophosphoric acid. Filter the buffer solution through a 0.45 µm nylon filter before use.[4]

-

Mobile Phase: Mix the filtered Phosphate Buffer (pH 3.8) and Acetonitrile in the ratio specified in Table 1. Degas the mixture by sonication for 10-15 minutes.[1][5]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the mobile phase, sonicate briefly, and make up the volume to the mark with the mobile phase.[1]

-

Working Standard Solutions (10-100 µg/mL): From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 10 µg/mL to 100 µg/mL for the construction of a calibration curve.

-

Sample Solution (Target concentration: 50 µg/mL):

-

Weigh and finely powder 20 Escitalopram tablets.[1]

-

Transfer a quantity of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.[1][6]

-

Make up the volume to 100 mL with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-